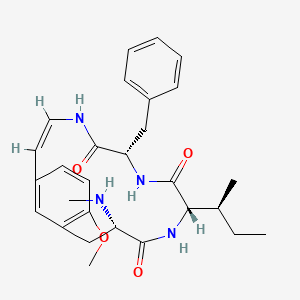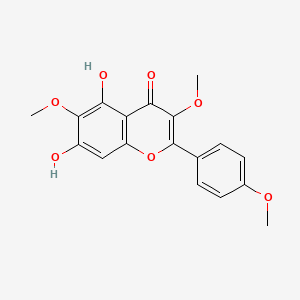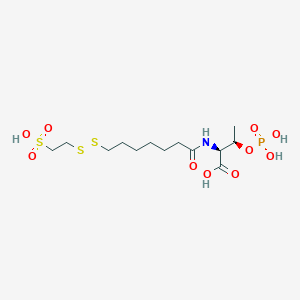
CoM-S-S-CoB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CoM-S-S-CoB is an organic disulfide and a S-substituted coenzyme M. It derives from an O-phospho-L-threonine. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Country of Origin Effects on Brand Equity :
- Moradi and Zarei (2012) investigated the influence of the country of brand (COB) and country of manufacture (COM) on brand equity formation among Iranian consumers. They found that COB has a significant effect on brand loyalty (Moradi & Zarei, 2012).
- Mostafa (2015) explored the effects of COB and COM on overall brand equity. The study showed that both COB and COM significantly affect consumer-based brand equity, with COM having a lesser effect (Mostafa, 2015).
Product-Specific Country of Origin Impact :
- Pamungkas and Salehudin (2022) focused on the Product-Specific Industry image from COB and COM on consumer perceived quality of a bi-national product. They found significant influence of COM and COB on consumers' perceived quality (Pamungkas & Salehudin, 2022).
Mechanism of Methane Formation in Methyl-Coenzyme M Reductase :
- Pelmenschikov et al. (2002) investigated the mechanism of methane formation in methyl-coenzyme M reductase (MCR), which involved a significant role of CoB and CoM coenzymes. This study provides a detailed theoretical analysis of the chemical process involved in methanogenesis (Pelmenschikov et al., 2002).
Thermal Characteristics of Chip on Metal Package :
- Maeng and Ko (2015) studied the thermal characteristics of chip on board (COB) and chip on metal (COM) packages. This research is crucial for understanding the thermal management in electronics (Maeng & Ko, 2015).
Propriétés
Formule moléculaire |
C13H26NO10PS3 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
(2S,3R)-3-phosphonooxy-2-[7-(2-sulfoethyldisulfanyl)heptanoylamino]butanoic acid |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/t10-,12+/m1/s1 |
Clé InChI |
OBGQLHXSMIBYLN-PWSUYJOCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


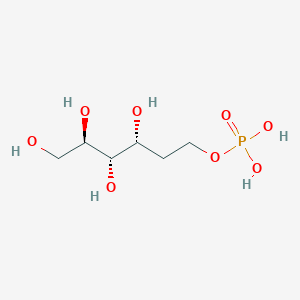
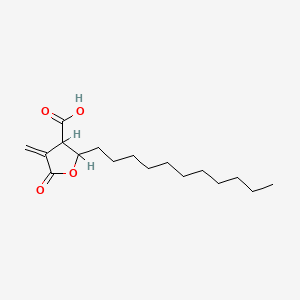
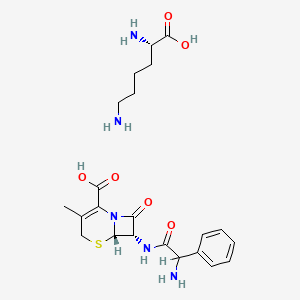
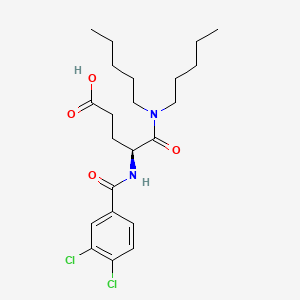
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
![3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol](/img/structure/B1237338.png)
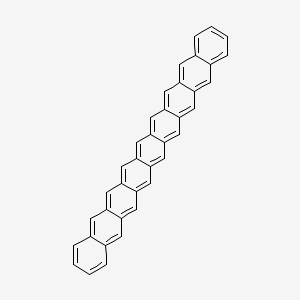
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)
![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
